molecular formula C9H10FNO B2939904 2-(4-Fluorophenyl)-N-methylacetamide CAS No. 152859-42-2

2-(4-Fluorophenyl)-N-methylacetamide

Cat. No. B2939904
CAS RN: 152859-42-2
M. Wt: 167.183
InChI Key: MXKVWVBHAZNMRF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of acetamide and has a fluorine atom attached to the phenyl ring. This compound is commonly referred to as FMA or 4-fluoro-N-methylacetamide.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial cell walls, thereby preventing the growth and replication of bacteria. In cancer cells, it has been found to inhibit the activity of enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluorophenyl)-N-methylacetamide has low toxicity and is well-tolerated by living organisms. It has been found to have no significant effects on biochemical and physiological parameters in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-Fluorophenyl)-N-methylacetamide is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, its low solubility in water and other solvents can limit its use in some applications.

Future Directions

There are several potential future directions for research on 2-(4-Fluorophenyl)-N-methylacetamide. One area of interest is the development of new antibiotics based on this compound, which could help to address the growing problem of antibiotic resistance. Another area of research is the development of new cancer therapies based on the mechanism of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other fields.

Scientific Research Applications

2-(4-Fluorophenyl)-N-methylacetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have significant antimicrobial activity against a wide range of bacteria, including drug-resistant strains. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKVWVBHAZNMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-N-methylacetamide

Synthesis routes and methods

Procedure details

To a solution of methylamine in THF (2.0 M, 5 mL, 10 mmol) was added 4-fluorophenylacetyl chloride (518 mg, 3.0 mmol) at −78° C. The reaction mixture was stirred from −78° C. to room temperature for 1 h. The solution was diluted with H2O and extracted with EtOAc. The organic layer was washed with brine and dried over MgSO4. Filtration, followed by concentration, provided the title compound (490 mg, 98%). MS (ESI+) m/z 168 (M+H)+.
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0 (± 1) mol
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5 mL
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518 mg
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Yield
98%

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